3-{[3-(2-furyl)acryloyl]amino}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-{[3-(2-furyl)acryloyl]amino}benzoic acid often involves complex reactions. For example, the synthesis of similar compounds involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane (Pevzner, 2016) and the cyclisation of methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid (Abdel‐Wahhab & El-Assal, 1968). These processes highlight the complexity and specificity required in synthesizing furan-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds in the furan family, including 3-{[3-(2-furyl)acryloyl]amino}benzoic acid, is often elucidated using spectroscopic methods. For instance, 4-((furan-2-ylmethyl)amino)benzoic acid was studied using FTIR, 1H and 13C NMR spectroscopy, and X-ray diffraction (Gong et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving furan compounds can be quite varied. For example, the reaction of 2- and 3-furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane produces 3-(furyl)-3-(diethoxyphosphoryl)acrylates (Pevzner, 2016). Such reactions demonstrate the reactivity of the furan ring and its derivatives.
Physical Properties Analysis
The physical properties of furan derivatives can be investigated using various analytical techniques. For instance, the study of glass fiber reinforced composites from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile involved characterization techniques like differential scanning calorimetry and thermogravimetry (Raval, Patel, & Vyas, 2002).
Chemical Properties Analysis
Chemical properties of furan derivatives are central to their utility in various applications. For example, studies on the synthesis of furan compounds like 3-(5-Nitro-2-furyl) acrylamides reveal their potential antibacterial activity (Saikachi & Suzuki, 1958). These properties are crucial in understanding the compound's interactions and potential applications.
properties
IUPAC Name |
3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(7-6-12-5-2-8-19-12)15-11-4-1-3-10(9-11)14(17)18/h1-9H,(H,15,16)(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWYLYARVWREFY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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